molecular formula C8H12O2 B032800 2-Acetylcyclohexanone CAS No. 874-23-7

2-Acetylcyclohexanone

Cat. No.: B032800
CAS No.: 874-23-7
M. Wt: 140.18 g/mol
InChI Key: OEKATORRSPXJHE-UHFFFAOYSA-N
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Description

Molecular Structure and Synthesis 2-Acetylcyclohexanone (C₈H₁₂O₂, molecular weight 140.18 g/mol) is a β-diketone featuring a cyclohexane ring substituted with acetyl and ketone groups at adjacent positions . Its synthesis typically involves enamine intermediates: cyclohexanone reacts with pyrrolidine under acid catalysis to form an enamine, which undergoes nucleophilic acylation with acetyl chloride. Hydrolysis of the resulting imine cation yields the target compound . The structure is confirmed via IR (stretching vibrations at ~1700 cm⁻¹ for ketones) and ¹H-NMR (signals for cyclohexane protons and acetyl methyl groups) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylcyclohexanone can be synthesized from cyclohexanone using an enamine intermediate. The process involves the following steps :

    Formation of Enamine: Cyclohexanone reacts with pyrrolidine in the presence of an acid catalyst (p-toluenesulfonic acid) to form an enamine. The reaction is carried out in toluene and refluxed using a Dean-Stark apparatus to remove water formed in the reaction.

    Acylation: The enamine is then reacted with acetic anhydride to produce the acetylated product.

    Hydrolysis: The acetylated product is hydrolyzed to yield this compound. The reaction mixture is purified by vacuum distillation.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

2-Acetylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Diketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted cyclohexanones.

Scientific Research Applications

Medicinal Chemistry

1.1 Endothelin-Converting Enzyme Inhibitors

2-Acetylcyclohexanone serves as an important intermediate in the synthesis of endothelin-converting enzyme inhibitors, which are crucial for treating cardiovascular diseases. The compound's structure allows it to interact effectively with biological targets, providing therapeutic potential against conditions like hypertension and heart failure .

1.2 Antibacterial Agents

Recent studies have identified derivatives of this compound that exhibit antibacterial activity. For instance, a novel compound derived from it has shown promise as an FtsZ inhibitor, disrupting bacterial cell division and demonstrating efficacy against pathogens such as Streptococcus pneumoniae and Bacillus subtilis. The minimum inhibitory concentration (MIC) for this compound was found to be 11 µM, indicating its potential as a lead compound in antibiotic development .

Organic Synthesis

2.1 Synthesis of Androgen Receptor Antagonists

In the context of cancer research, this compound has been utilized in the synthesis of androgen receptor antagonists. These compounds are essential in treating prostate cancer by inhibiting androgen receptor activity, which is crucial for tumor growth. The synthesis process involving this compound has been optimized to improve yields and efficiency, making it a valuable building block in pharmaceutical chemistry .

2.2 Tautomerization Studies

The keto-enol tautomerization of this compound has been extensively studied to understand reaction kinetics in various solvents. This research is significant for developing catalytic processes and optimizing reaction conditions in organic synthesis. The findings indicate that the tautomerization rates can be influenced by solvent polarity and the presence of surfactants, which can aid in understanding reaction mechanisms at a molecular level .

Material Science

3.1 Polymer Chemistry

In materials science, this compound is being explored for its potential use in polymer chemistry. Its reactivity allows it to serve as a monomer or crosslinking agent in the production of polymers with specific properties. This application is particularly relevant for developing materials with enhanced thermal stability and mechanical strength.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings/Notes
Medicinal ChemistryEndothelin-converting enzyme inhibitorsImportant for cardiovascular disease treatment
Antibacterial agentsEffective against bacterial pathogens; MIC = 11 µM
Organic SynthesisSynthesis of androgen receptor antagonistsOptimized procedures for higher yields
Tautomerization studiesInfluenced by solvent; important for reaction kinetics
Material SciencePolymer chemistryPotential use as monomer/crosslinker

Case Studies

Case Study 1: Development of Antibacterial Agents
A recent study focused on modifying this compound to enhance its antibacterial properties against resistant strains of bacteria. The modifications retained significant activity while reducing potential degradation sites, demonstrating the compound's adaptability in drug design.

Case Study 2: Synthesis Optimization
Research aimed at synthesizing androgen receptor antagonists using this compound revealed that adjusting reaction conditions significantly improved product yields from initial values around 33% to over 74%. This optimization highlights the compound's utility in pharmaceutical applications where yield efficiency is critical.

Mechanism of Action

The mechanism of action of 2-acetylcyclohexanone involves its ability to undergo keto-enol tautomerism. This property allows it to participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. The compound can interact with molecular targets such as enzymes, influencing their activity and leading to desired chemical transformations.

Comparison with Similar Compounds

Key Properties

  • Tautomerism: Exhibits keto-enol tautomerism in aqueous solutions, with the enol form stabilized by intramolecular hydrogen bonding .
  • Physical Data: Boiling point ~275°C (similar to cyclohexanone derivatives), density ~1.00 g/mL, and solubility in ethers and alcohols .
  • Applications: Used in synthesizing anilinoethanolamines, asymmetric curcuminoids, and as a modifier in catalytic systems .

Comparison with Structural Analogues

β-Diketones

Compound Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%) Key Features
2-Acetylcyclohexanone C₈H₁₂O₂ 140.18 73 Cyclic structure; enol tautomerism in water; catalyst modifier
Acetylacetone C₅H₈O₂ 100.12 81 Linear β-diketone; stronger enol preference; widely used in coordination chemistry
2-Acetylcyclopentanone C₇H₁₀O₂ 126.15 80 Smaller ring size; higher ring strain; reduced thermal stability
3-Methyl-2,4-hexanedione C₇H₁₂O₂ 128.17 81 Linear chain; no tautomerism restriction; used in flavor/fragrance synthesis

Key Observations :

  • Cyclic β-diketones (e.g., this compound) exhibit distinct steric and electronic effects compared to linear analogues like acetylacetone. The cyclohexane ring enhances rigidity, affecting tautomeric equilibria and surface adsorption in catalytic systems .
  • Synthesis yields for cyclic β-diketones (~73–80%) are slightly lower than linear counterparts (~81%), likely due to steric hindrance during acylation .

Cyclic Ketones

Compound Molecular Formula Boiling Point (°C) Solubility Applications
This compound C₈H₁₂O₂ ~275 Ethers, alcohols Organic synthesis, catalysis
Cyclohexanone C₆H₁₀O 155 Organic solvents Industrial solvent; nylon precursor
2-(1-Cyclohexenyl)cyclohexanone C₁₂H₁₈O 275 Insoluble in water Intermediate in polymer chemistry

Key Observations :

  • The acetyl group in this compound increases its boiling point and polarity compared to cyclohexanone, enhancing its utility in condensation reactions .
  • Unlike 2-(1-Cyclohexenyl)cyclohexanone, this compound’s β-diketone functionality enables tautomerism and chelation with metal oxides, critical for catalytic applications .

Reactivity and Functional Performance

  • Catalytic Modification: In MnOₓ systems, this compound (surface coverage: 5–6 μmol/m²) outperforms pyridine (low coverage) and matches 8-hydroxyquinoline in imine yield (~90%).
  • Tautomerism: In water, this compound’s enol content is lower than acetylacetone due to steric hindrance from the cyclohexane ring, impacting hydrogen-bonding dynamics .
  • Synthetic Versatility: Replaces acetylacetone in solvent-free curcuminoid synthesis, leveraging its cyclic structure for steric control in asymmetric products .

Biological Activity

2-Acetylcyclohexanone is a cyclic ketone that has garnered attention in various fields of research due to its unique biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C9_{9}H14_{14}O, features a cyclohexanone ring substituted with an acetyl group. Its structure can influence its biological activity, particularly in interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a compound derived from this compound demonstrated significant antibacterial activity against Streptococcus pneumoniae, with a minimum inhibitory concentration (MIC) of 2 µM. This activity was comparable to established antibiotics, indicating a promising avenue for further development in antimicrobial therapies .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget PathogenMIC (µM)IC50_{50} (µM)
This compoundStreptococcus pneumoniae21
Dihydrochalcone derivativeBacillus subtilis105

Antioxidant Activity

In addition to antimicrobial properties, this compound exhibits antioxidant activity. A recent study indicated that derivatives of this compound showed radical scavenging abilities comparable to vitamin C. The presence of hydroxyl groups in these derivatives significantly enhanced their antioxidant capacity .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Comparable to Vitamin C
This compound85Yes
Hydroxylated derivative90Yes

The mechanisms underlying the biological activities of this compound are diverse:

  • Antibacterial Mechanism : The antibacterial effects are primarily attributed to the inhibition of bacterial cell division through targeting FtsZ protein, crucial for bacterial cytokinesis . Molecular docking studies have shown that interactions between the compound and specific amino acid residues in FtsZ enhance its binding affinity, leading to effective inhibition.
  • Antioxidant Mechanism : The antioxidant properties are linked to the ability of the compound to donate hydrogen atoms to free radicals, thereby neutralizing oxidative stress . The structural features that promote these interactions include the presence of carbonyl and hydroxyl groups.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Nature explored various derivatives of this compound for their antimicrobial efficacy against resistant strains of bacteria. The results demonstrated that certain modifications led to enhanced potency against S. pneumoniae, suggesting a pathway for developing new antibiotics .
  • Antioxidant Studies : Research conducted on the antioxidant activity of synthesized derivatives revealed that specific structural modifications significantly improved their efficacy as DPPH radical scavengers. This highlights the potential for designing more effective antioxidant agents based on the core structure of this compound .

Q & A

Basic Research Questions

Q. How can 2-acetylcyclohexanone be synthesized using enamine intermediates, and what experimental parameters influence yield?

  • Methodological Answer : The synthesis involves forming an enamine intermediate from cyclohexanone and pyrrolidine, followed by acylation with acetyl chloride. Key steps include refluxing in toluene with a Dean-Stark apparatus to remove water, ensuring anhydrous conditions to prevent hydrolysis. Insufficient reflux time (e.g., <3 hours) leads to low yields (~2.1%) due to incomplete reaction . Post-hydrolysis, the product exists as a keto-enol mixture (71.7% enol, 28.3% keto), confirmed via 1H^1 \text{H}-NMR .

Q. What is the keto-enol tautomerism of this compound, and how is it characterized in aqueous media?

  • Methodological Answer : this compound exhibits slow keto-enol interconversion in water compared to other β-diketones. Equilibrium studies using UV-Vis spectroscopy reveal the enol form dominates (~70% at pH 7), with tautomerization rates dependent on pH and ionic strength. Rate constants (kenolk_{\text{enol}}) are determined via stopped-flow techniques under pseudo-first-order conditions .

Q. What spectroscopic techniques are used to confirm the structure and tautomeric state of this compound?

  • Methodological Answer :

  • 1H^1 \text{H}-NMR : Distinguishes keto (δ 2.1–2.3 ppm for acetyl protons) and enol (δ 5.5–5.7 ppm for enolic proton) forms .
  • Phosphorescence Spectroscopy : At 77 K, the enolate ion absorbs at 314 nm (ε7667cm1\varepsilon \approx 7667 \, \text{cm}^{-1}) and emits at 390–500 nm, with vibrational bands at 408 and 430 nm .

Advanced Research Questions

Q. How do cyclodextrins modulate the nitrosation kinetics of this compound’s enol form?

  • Methodological Answer : In acidic aqueous media, nitrosation of the enol form follows a chelate-nitrosyl complex intermediate mechanism. β-Cyclodextrin (β-CD) inhibits the reaction by forming 1:1 inclusion complexes with the enol, reducing the observed rate constant (kobsk_{\text{obs}}) by 40%. α-Cyclodextrin (α-CD) requires modeling 1:1 and 1:2 stoichiometries to explain its weaker inhibitory effect .

Q. How does the slow keto-enol interconversion of this compound impact its reactivity in asymmetric catalysis?

  • Methodological Answer : The slow tautomerization (half-life ~103^3 seconds in water) allows kinetic trapping of the enol form, enabling selective C-acylation or alkylation. For example, enamine-mediated reactions avoid competing aldol condensation, achieving >70% selectivity in α-functionalization .

Q. Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies, and how can reproducibility be improved?

  • Methodological Answer : Discrepancies arise from differences in reflux duration (1–24 hours), solvent purity (anhydrous toluene vs. technical grade), and hydrolysis conditions. Optimized protocols recommend:

  • Reflux : 8 hours with 4Å molecular sieves to remove water.
  • Hydrolysis : Gradual addition of HCl (1M) at 0°C to minimize side reactions.
    Reproducible yields (~73%) are achieved by strictly controlling these parameters .

Q. How do conflicting reports on the enol content of this compound in different solvents align with experimental evidence?

  • Methodological Answer : Polar solvents (e.g., water) stabilize the keto form via hydrogen bonding, while non-polar solvents (e.g., toluene) favor the enol. Discrepancies in enol % (e.g., 71% in toluene vs. <50% in ethanol) are resolved by temperature-dependent 1H^1 \text{H}-NMR studies, confirming solvent polarity as a key variable .

Q. Methodological Tables

Table 1: Key Tautomerization Parameters of this compound

ParameterValue (Water, pH 7)Value (Toluene)MethodReference
Enol Content (%)~70~72UV-Vis, 1H^1 \text{H}-NMR
kenolk_{\text{enol}} (s1^{-1})1.2 × 103^{-3}2.5 × 104^{-4}Stopped-flow kinetics

Table 2: Synthesis Optimization Parameters

ParameterSuboptimal ConditionOptimized ConditionYield ImprovementReference
Reflux Time1 hour8 hours2.1% → 73.6%
Hydrolysis Temp25°C0°CReduced tar formation

Properties

IUPAC Name

2-acetylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKATORRSPXJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049365
Record name 2-Acetyl-1-cyclohexanone
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Molecular Weight

140.18 g/mol
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CAS No.

874-23-7
Record name 2-Acetylcyclohexanone
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Record name 2-Acetylcyclohexanone
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Record name 2-ACETYLCYCLOHEXANONE
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Record name Cyclohexanone, 2-acetyl-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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